molecular formula C6H6ClN3O2 B1623417 (4-Chloro-2-nitrophenyl)hydrazine CAS No. 54454-57-8

(4-Chloro-2-nitrophenyl)hydrazine

Cat. No. B1623417
CAS RN: 54454-57-8
M. Wt: 187.58 g/mol
InChI Key: HMLXAWGHSCTGQJ-UHFFFAOYSA-N
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Description

“(4-Chloro-2-nitrophenyl)hydrazine” is a chemical compound with the molecular weight of 187.59 . It is typically in the form of a powder .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it is known that hydrazine reacts with a carbonyl to form a hydrazone, a reaction similar to that of imine formation .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-chloro-2-nitrophenyl)hydrazine . Its InChI code is 1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder . Its molecular weight is 187.59 , and its IUPAC name is 1-(4-chloro-2-nitrophenyl)hydrazine .

Scientific Research Applications

Reagent for Aldehydes and Ketones

(4-Chloro-2-nitrophenyl)hydrazine has been investigated as a reagent for aldehydes and ketones. This application stems from a study on the action of hydrazine and methylhydrazine on various chloronitrobenzenes, leading to the formation of phenylhydrazine derivatives, including 2-nitro-4-chlorophenyl-α-methylhydrazines (Maaskant, 1937).

Synthesis of Aryl Hydrazide Derivatives

Aryl hydrazide derivatives, including 1-(3-chloro-4-nitrophenyl)-2-(3-substituted benzylidene) hydrazines, have been synthesized using this compound. These compounds were evaluated for their antimicrobial activities, highlighting the chemical's utility in synthesizing biologically active molecules (Ananthi et al., 2017).

Intermediate for Synthesis of Pyrazoles

This compound is involved in reactions with 1,3-dicarbonyl compounds to form stable intermediates for the synthesis of pyrazoles, such as 5-hydroxy-2-pyrazolines. This application illustrates its role in the synthesis of heterocyclic compounds (Zelenin et al., 2002).

Electro-Optic Properties

The chemical preparation and crystal growth of derivatives of this compound, such as 1-formyl 2(4-nitrophenyl) hydrazine, have been studied for their refractive indices, optical absorption coefficients, and electro-optic properties. This research demonstrates the potential application of these compounds in the field of materials science (Owen & White, 1977).

Supramolecular Structures

This compound derivatives have been used to study hydrogen-bonded supramolecular structures in various dimensions. This research contributes to the understanding of molecular interactions and crystal engineering (Wardell et al., 2007).

Synthesis of 2-Amino-4-chlorophenol

Safety and Hazards

The safety data sheet for “(4-Chloro-2-nitrophenyl)hydrazine” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

properties

IUPAC Name

(4-chloro-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLXAWGHSCTGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390660
Record name 4-Chloro-2-nitrophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54454-57-8
Record name 4-Chloro-2-nitrophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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